4,5,15,16-Tetraphenyl-3,6,14,17-tetrazatricyclo[17.3.1.18,12]tetracosa-1(23),8(24),9,11,19,21-hexaene-2,7,13,18-tetrone
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Overview
Description
4,5,15,16-Tetraphenyl-3,6,14,17-tetrazatricyclo[173118,12]tetracosa-1(23),8(24),9,11,19,21-hexaene-2,7,13,18-tetrone is a complex organic compound with a unique structure characterized by multiple phenyl groups and a tetracyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,15,16-Tetraphenyl-3,6,14,17-tetrazatricyclo[17.3.1.18,12]tetracosa-1(23),8(24),9,11,19,21-hexaene-2,7,13,18-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction conditions, ensuring consistent quality control, and employing efficient purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
4,5,15,16-Tetraphenyl-3,6,14,17-tetrazatricyclo[17.3.1.18,12]tetracosa-1(23),8(24),9,11,19,21-hexaene-2,7,13,18-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
4,5,15,16-Tetraphenyl-3,6,14,17-tetrazatricyclo[17.3.1.18,12]tetracosa-1(23),8(24),9,11,19,21-hexaene-2,7,13,18-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s stability and unique structure make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or a diagnostic tool.
Industry: It may be used in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism by which 4,5,15,16-Tetraphenyl-3,6,14,17-tetrazatricyclo[17.3.1.18,12]tetracosa-1(23),8(24),9,11,19,21-hexaene-2,7,13,18-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylcyclopentadienone: Another compound with multiple phenyl groups, known for its use in organic synthesis and as a ligand in organometallic chemistry.
Tetramethyltetraphenylcyclotetrasiloxane: A compound with a similar phenyl group arrangement but different core structure, used in materials science.
Tetraphenylporphyrin: Known for its applications in photodynamic therapy and as a photosensitizer.
Uniqueness
4,5,15,16-Tetraphenyl-3,6,14,17-tetrazatricyclo[17.3.1.18,12]tetracosa-1(23),8(24),9,11,19,21-hexaene-2,7,13,18-tetrone stands out due to its unique tetracyclic framework and the presence of multiple phenyl groups, which confer stability and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4,5,15,16-tetraphenyl-3,6,14,17-tetrazatricyclo[17.3.1.18,12]tetracosa-1(23),8(24),9,11,19,21-hexaene-2,7,13,18-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N4O4/c49-41-33-23-13-25-35(27-33)43(51)47-39(31-19-9-3-10-20-31)40(32-21-11-4-12-22-32)48-44(52)36-26-14-24-34(28-36)42(50)46-38(30-17-7-2-8-18-30)37(45-41)29-15-5-1-6-16-29/h1-28,37-40H,(H,45,49)(H,46,50)(H,47,51)(H,48,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRHSIVCSPMQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NC(=O)C3=CC(=CC=C3)C(=O)NC(C(NC(=O)C4=CC=CC(=C4)C(=O)N2)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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